molecular formula C24H25NO5 B385437 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(4-methyl-1-piperidinyl)methyl]-4H-chromen-4-one CAS No. 637751-97-4

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(4-methyl-1-piperidinyl)methyl]-4H-chromen-4-one

Cat. No.: B385437
CAS No.: 637751-97-4
M. Wt: 407.5g/mol
InChI Key: FKFOFVHUXHEKGO-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzodioxin ring, a chromenone ring, and a piperidine ring. These functional groups suggest that the compound may have interesting biological activities .


Synthesis Analysis

While the exact synthesis of this compound is not available, compounds with similar structures are often synthesized through multi-step organic reactions involving the formation of the various rings and the attachment of functional groups .


Molecular Structure Analysis

The benzodioxin and chromenone rings are aromatic, which contributes to the stability of the molecule. The piperidine ring is a common structural motif in many biologically active compounds .


Chemical Reactions Analysis

The compound likely undergoes reactions typical of its functional groups. For example, the carbonyl group in the chromenone ring can undergo nucleophilic addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the carbonyl group and the aromatic rings would likely make the compound relatively non-polar .

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit moderate to weak inhibition ofcholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in neurotransmission and inflammation, respectively.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets (such as cholinesterases and lipoxygenase enzymes) and inhibit their activity . This inhibition could lead to changes in the biochemical processes regulated by these enzymes.

Biochemical Pathways

The compound’s interaction with cholinesterases could affect the cholinergic neurotransmission pathway , leading to changes in nerve signal transmission. Its interaction with lipoxygenase could impact the arachidonic acid metabolism pathway , potentially influencing inflammatory responses .

Result of Action

The compound’s inhibition of cholinesterases and lipoxygenase enzymes could lead to changes at the molecular and cellular levels. For instance, it could alter neurotransmission or inflammatory responses. Specific effects would depend on the extent of enzyme inhibition and the physiological context .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific structure and biological activities. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could involve synthesizing the compound and testing its biological activity. Additionally, modifications could be made to the structure to enhance its activity or reduce potential side effects .

Properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO5/c1-15-6-8-25(9-7-15)13-18-20(26)4-3-17-23(27)19(14-30-24(17)18)16-2-5-21-22(12-16)29-11-10-28-21/h2-5,12,14-15,26H,6-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFOFVHUXHEKGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC5=C(C=C4)OCCO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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